molecular formula C7H3BrN2O2S B598460 4-Bromo-2-nitro-1-thiocyanatobenzene CAS No. 157645-54-0

4-Bromo-2-nitro-1-thiocyanatobenzene

Cat. No. B598460
M. Wt: 259.077
InChI Key: XGXZHZFRPAQKCH-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-1-thiocyanatobenzene, also known as 4-BNTCB, is an organosulfur compound that is used as a laboratory reagent in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and other polar solvents. 4-BNTCB is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and analytical chemistry.

Scientific Research Applications

Preparation of Tyrian Purple

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Bromo-2-nitro-1-thiocyanatobenzene is used in the synthesis of Tyrian Purple (6,6′-Dibromoindigo), a famous dye of antiquity .
  • Methods of Application : The synthesis involves the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone, in analogy to the Baeyer-Drewsen process for the manufacture of indigo .
  • Results or Outcomes : The synthesis of Tyrian Purple from 4-Bromo-2-nitro-1-thiocyanatobenzene has been critically evaluated from the perspective of convenience, cost, safety, and yield .

Ultrasound-Assisted Organic Synthesis

  • Scientific Field : Organic Synthesis
  • Application Summary : The preparation of 1-butoxy-4-nitrobenzene, closely related to 4-Bromo-2-nitro-1-thiocyanatobenzene, has been successfully carried out using ultrasonic assisted organic solvent conditions.
  • Methods of Application : This method is catalyzed by a new multi-site phase-transfer catalyst.
  • Results or Outcomes : The use of ultrasound enhances chemical reactions involving nitro aromatic ethers.

Synthesis of Pharmaceutical Intermediates

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : A derivative of 4-Bromo-2-nitro-1-thiocyanatobenzene serves as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia.
  • Methods of Application : Its preparation involves the Williamson Reaction.
  • Results or Outcomes : This underscores its significance in pharmaceutical synthesis.

Enhancing Polymer Solar Cells

  • Scientific Field : Material Science
  • Application Summary : In the field of polymer solar cells, the introduction of a fluorescent inhibitor like 1-Bromo-4-Nitrobenzene (a compound similar to 4-Bromo-2-nitro-1-thiocyanatobenzene) into the active layer significantly improves device performance.
  • Methods of Application : This enhancement is achieved by reducing excitonic recombination and boosting excitonic dissociation at the donor–acceptor interface.
  • Results or Outcomes : This facilitates better electron transfer.

Development of Novel Electrophilic Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : Research has shown that electrophilic bromination of nitrobenzene using barium tetrafluorobromate leads to the formation of 3-bromo-nitrotoluene.
  • Methods of Application : This process does not require catalysts or harsh conditions.
  • Results or Outcomes : This finding has implications for the synthesis of compounds like 4-Bromo-2-nitro-1-thiocyanatobenzene, demonstrating an efficient way to introduce bromo groups into aromatic compounds.

Reactivity in Ionic Liquids

  • Scientific Field : Physical Chemistry
  • Application Summary : The radical anions of 1-bromo-4-nitrobenzene, a compound structurally related to 4-Bromo-2-nitro-1-thiocyanatobenzene, show unique reactivity in ionic liquids.
  • Methods of Application : This behavior differs significantly from that in conventional non-aqueous solvents.
  • Results or Outcomes : This suggests that ionic solvents might enhance the reactivity of similar compounds.

Organocatalytic Synthesis of Pyrroles

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Bromo-2-nitro-1-thiocyanatobenzene can be used in the organocatalytic synthesis of pyrroles, which are important in pharmaceutical applications and material science .
  • Methods of Application : The synthesis involves a multi-catalytic multicomponent reaction (MCR) strategy .
  • Results or Outcomes : This method provides a new alternative for the construction of pyrroles from the perspective of synthetic efficiency and green chemistry .

Synthesis of Dofetilide

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : A derivative of 4-Bromo-2-nitro-1-thiocyanatobenzene serves as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia.
  • Methods of Application : Its preparation involves the Williamson Reaction.
  • Results or Outcomes : This underscores its significance in pharmaceutical synthesis.

Reactivity in Ionic Liquids

  • Scientific Field : Physical Chemistry
  • Application Summary : The radical anions of 1-bromo-4-nitrobenzene, a compound structurally related to 4-Bromo-2-nitro-1-thiocyanatobenzene, show unique reactivity in ionic liquids.
  • Methods of Application : This behavior differs significantly from that in conventional non-aqueous solvents.
  • Results or Outcomes : This suggests that ionic solvents might enhance the reactivity of similar compounds.

Organocatalytic Synthesis of Pyrroles

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Bromo-2-nitro-1-thiocyanatobenzene can be used in the organocatalytic synthesis of pyrroles, which are important in pharmaceutical applications and material science .
  • Methods of Application : The synthesis involves a multi-catalytic multicomponent reaction (MCR) strategy .
  • Results or Outcomes : This method provides a new alternative for the construction of pyrroles from the perspective of synthetic efficiency, as well as from the green chemistry point of view .

Synthesis of Dofetilide

  • Scientific Field : Pharmaceutical Chemistry

properties

IUPAC Name

(4-bromo-2-nitrophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2S/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXZHZFRPAQKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675186
Record name 4-Bromo-2-nitrophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitro-1-thiocyanatobenzene

CAS RN

157645-54-0
Record name 4-Bromo-2-nitrophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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